2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not provided in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available literature .Scientific Research Applications
Antimicrobial Properties
Imidazole-containing compounds, including derivatives of 1,3-diazole (such as our compound of interest), have demonstrated significant antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents . Further studies could investigate their efficacy against specific pathogens and mechanisms of action.
Antitumor Activity
Compounds with imidazole moieties have been investigated for their antitumor potential. For instance, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives showed promising results against various cancer cell lines . Understanding their interactions with cellular targets could lead to novel cancer therapies.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-(5-methyl-1-phenylpyrazol-4-yl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15(2)22-24(30)26(23(29)18-11-7-8-12-21(18)31-22)14-20(28)19-13-25-27(16(19)3)17-9-5-4-6-10-17/h4-13,15,22H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXVARCRDESEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CN3C(=O)C(OC4=CC=CC=C4C3=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione |
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